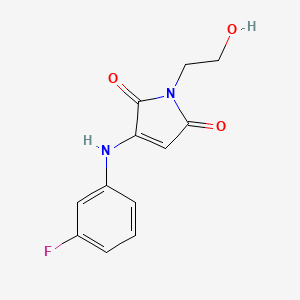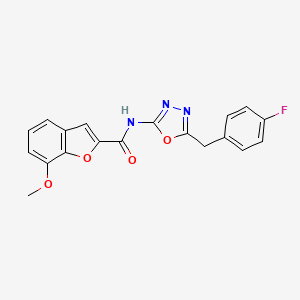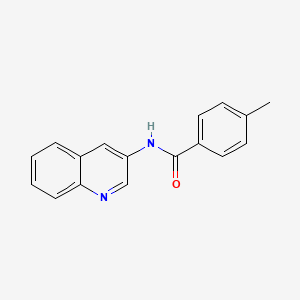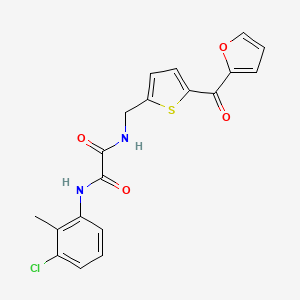![molecular formula C24H15FN2O3 B2955845 3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-80-1](/img/structure/B2955845.png)
3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a fluorophenyl group, a chromeno group, and a pyrimidine dione group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several aromatic rings (benzyl, chromeno, and pyrimidine) and a fluorine atom attached to one of the phenyl rings. The presence of multiple rings and a halogen could result in interesting electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The fluorine atom could form hydrogen bonds, potentially increasing its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of chromenopyrimidine derivatives, including those similar to the compound , has been extensively studied. These compounds are prepared through various methods, including cyclization of barbituric acid derivatives, high-temperature condensation, and three-component condensation reactions. For example, Osyanin et al. (2014) proposed a novel method for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors, achieving yields of 38-85% (Osyanin, Osipov, Pavlov, & Klimochkin, 2014). Similarly, Brahmachari and Nayek (2017) developed a catalyst-free, one-pot synthesis of functionally diverse chromenopyrimidine derivatives under ambient conditions, highlighting the method's efficiency and eco-friendliness (Brahmachari & Nayek, 2017).
Biological Activities
The biological activities of chromenopyrimidines have been explored in various studies. Allehyani (2022) synthesized novel chromenopyridopyrimidines and evaluated their antimicrobial properties, finding variable inhibitory effects against tested microorganisms (Allehyani, 2022). Furthermore, Banothu and Bavanthula (2012) synthesized chromenopyrimidinone derivatives and assessed their antimicrobial activity, revealing significant activity against various bacterial and fungal strains (Banothu & Bavanthula, 2012).
Application in Material Science
Additionally, some studies have explored the use of chromenopyrimidines in material science applications. For instance, Luo et al. (2015) designed and synthesized red-emissive fluorophores based on the chromenopyrimidine framework for organic light-emitting diode (OLED) applications, demonstrating the compounds' potential in electronic and photonic devices (Luo et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-2-(2-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O3/c25-18-12-6-4-10-16(18)22-26-23-20(21(28)17-11-5-7-13-19(17)30-23)24(29)27(22)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPLOGINMBEKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)

![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)
![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)
![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)


![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)

